molecular formula C11H14O3S2 B2490187 Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate CAS No. 555154-34-2

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate

Cat. No.: B2490187
CAS No.: 555154-34-2
M. Wt: 258.35
InChI Key: IRTYUPFLPSCBQT-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, a methyl group, and a methylsulfanyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the functional groups. For instance, the thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or hydrocarbons .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-methylsulfanylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-5-14-10(13)8-6(2)9(7(3)12)16-11(8)15-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYUPFLPSCBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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